![molecular formula C26H22N2O B2970935 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 383370-71-6](/img/structure/B2970935.png)

2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

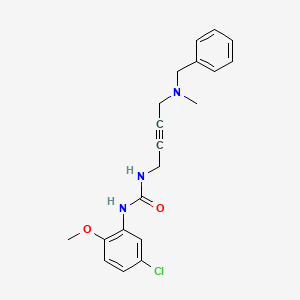

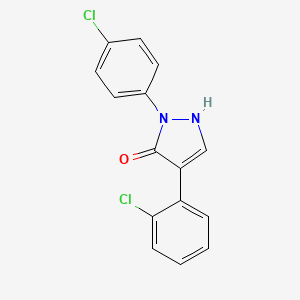

The compound “2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a phenethyl group and a naphthalen-2-yloxy)methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole core, followed by the addition of the phenethyl and naphthalen-2-yloxy)methyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole core is a fused ring system that includes a benzene ring and an imidazole ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzimidazole core is known to participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the specific arrangement of atoms .Applications De Recherche Scientifique

Plastic Scintillators and Luminescent Materials

This compound's naphthalene moiety can be linked to applications in plastic scintillators, where naphthalene derivatives serve as luminescent dyes or secondary solvents. Plastic scintillators are materials that emit light when exposed to ionizing radiation, making them useful for radiation detection and measurement. The research shows that replacing conventional solvents like naphthalene with specific derivatives can maintain or even improve the scintillation efficiency, optical transparency, and stability of these materials under thermal, light, and radiation exposure (Salimgareeva & Kolesov, 2005).

Corrosion Inhibition

Naphthalene derivatives, including compounds similar to "2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole", are noted for their effectiveness as corrosion inhibitors. Their molecular structure allows them to form strong chelating complexes with metallic atoms, protecting metals from corrosion in various environments. This property is particularly relevant in industrial applications where corrosion resistance is crucial for material durability and performance (Verma et al., 2021).

Pharmaceutical Applications

Benzimidazole derivatives, including those structurally related to the compound , have significant medicinal applications. They exhibit a wide range of pharmacological activities, such as antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. The versatility of benzimidazole derivatives in drug design highlights their potential in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their antifungal, antioxidant, and antitubercular activities . The molecular docking study has been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans , suggesting that this enzyme could be a potential target.

Biochemical Pathways

Given the potential antifungal activity of similar compounds , it can be hypothesized that this compound might interfere with the ergosterol biosynthesis pathway, which is crucial for the survival of fungi.

Result of Action

Similar compounds have shown significant correlation between the binding score and biological activity , suggesting that these compounds might have potential therapeutic effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(naphthalen-2-yloxymethyl)-1-(2-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O/c1-2-8-20(9-3-1)16-17-28-25-13-7-6-12-24(25)27-26(28)19-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-15,18H,16-17,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJKFZACHURCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2970860.png)

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2970866.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2970868.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)